2,6-Diamino-3-nitropyridin

Übersicht

Beschreibung

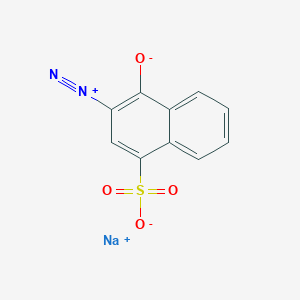

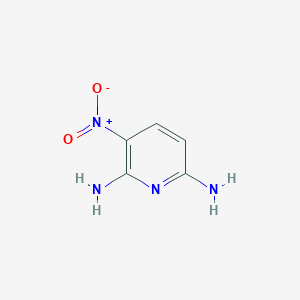

2,6-Diamino-3-nitropyridine is a useful research compound. Its molecular formula is C5H6N4O2 and its molecular weight is 154.13 g/mol. The purity is usually 95%.

The exact mass of the compound 2,6-Diamino-3-nitropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Diamino-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diamino-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Nitropyridinen

2,6-Diamino-3-nitropyridin: dient als Vorläufer bei der Synthese verschiedener Nitropyridine. Die Reaktion von Pyridinderivaten mit N₂O₅ in einem organischen Lösungsmittel ergibt N-Nitropyridinium-Ionen. Bei der Reaktion mit SO₂/HSO₃⁻ in Wasser wird 3-Nitropyridin erhalten. Diese Methode liefert gute Ausbeuten für 4-substituierte und moderate Ausbeuten für 3-substituierte Pyridine .

Bildung von Imidazo[4,5-c]pyridinen

Aus 4-Aminopyridin kann eine Reihe von Imidazo[4,5-c]pyridinen synthetisiert werden. Diese Verbindungen sind aufgrund ihres Vorkommens in verschiedenen Naturstoffen und Pharmazeutika von Interesse .

Entwicklung von Sulfonsäuren

3-Nitropyridin kann in einer zweistufigen Reaktion verwendet werden, um 5-Nitropyridin-2-sulfonsäure zu bilden. Diese Verbindung ist ein Schlüsselzwischenprodukt bei der Synthese einer Reihe von 2-substituierten 5-Nitro-Pyridinen .

Vicariierende und oxidative Substitutionsreaktionen

This compound wird durch vicariierende und oxidative Verfahren mit Ammoniak und Aminen substituiert. Dieser Prozess findet in der para-Position zur Nitrogruppe statt und liefert hohe Regioselektivitäten und Ausbeuten, um eine Reihe von 4-substituierten 2-Alkylamino-5-nitropyridinen zu erhalten .

Unempfindliche Sprengstoffe

Es wurden Forschungsarbeiten zur Verwendung von 2,6-Diamino-3-nitropyridinderivaten für die Entwicklung unempfindlicher Sprengstoffe durchgeführt. Diese Materialien zielen darauf ab, die Unempfindlichkeit von TATB mit der Leistung von RDX zu kombinieren, und bieten so sicherere Alternativen für militärische und industrielle Anwendungen .

Optimierung von Syntheseparametern

Es wurden systematische Studien zur Optimierung der Synthese von 2,6-Diamino-3-nitropyridinderivaten durchgeführt. Schlüsselparameter wie Syntheseweg, Temperatur, Lösungsmittel, Zeit, Reaktantenverhältnis und Reinigungsweg wurden untersucht, um die Effizienz und Ausbeute des Syntheseprozesses zu verbessern .

Wirkmechanismus

Mode of Action

The mode of action of 2,6-Diamino-3-nitropyridine involves a series of chemical reactions. The HSO4- -NO2+ complex is proposed as the dominant active nitrating intermediate for the first time, which shows a low energy barrier for direct dinitration of 2,6-Diamino-3-nitropyridine to 2,6-diamino-3,5-dinitropyridine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Diamino-3-nitropyridine. For instance, the accompanied thermal effects cause the generation of undesirable pyridine-NHNO2 intermediate, which is difficult to be rearranged to yield 2,6-diamino-3,5-dinitropyridine, inhibiting the reaction and thus giving low 2,6-Diamino-3-nitropyridine conversion . Therefore, the control of thermal effects and water content is crucial for the efficient action of 2,6-Diamino-3-nitropyridine .

Biochemische Analyse

Biochemical Properties

2,6-Diamino-3-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nitration and reduction reactions. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which facilitate the compound’s role in catalyzing or inhibiting specific biochemical processes .

Cellular Effects

2,6-Diamino-3-nitropyridine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of 2,6-Diamino-3-nitropyridine involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. The compound’s ability to form hydrogen bonds and other non-covalent interactions is crucial for its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Diamino-3-nitropyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Diamino-3-nitropyridine remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with alterations in cellular function and metabolic processes.

Dosage Effects in Animal Models

The effects of 2,6-Diamino-3-nitropyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

2,6-Diamino-3-nitropyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other chemical compounds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in metabolic pathways is crucial for understanding its overall biochemical activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2,6-Diamino-3-nitropyridine within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2,6-Diamino-3-nitropyridine is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interaction with biomolecules and its overall biochemical activity. Understanding the subcellular localization of 2,6-Diamino-3-nitropyridine is important for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-nitropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEVSKPZTQIPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10313072 | |

| Record name | 2,6-DIAMINO-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3346-63-2 | |

| Record name | 3-Nitro-2,6-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3346-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 404692 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003346632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3346-63-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-DIAMINO-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,6-diamino-3-nitropyridine a crucial intermediate in this specific synthesis of Flupirtine Maleate?

A: The abstract highlights that 2,6-diamino-3-nitropyridine is obtained from 2,6-dichloro-3-nitropyridine via ammonolysis. This suggests that the two amino groups (NH2) in 2,6-diamino-3-nitropyridine are crucial for the subsequent condensation reaction with p-fluorobenzaldehyde. This condensation is a vital step in building the core structure of Flupirtine Maleate. The one-pot process, enabled by this specific synthetic route, offers advantages in terms of cost-effectiveness, yield, and purity, making it suitable for industrial-scale production. []

Q2: Are there alternative synthetic routes to Flupirtine Maleate that don't involve 2,6-diamino-3-nitropyridine?

A: While the provided abstract focuses solely on the synthesis utilizing 2,6-diamino-3-nitropyridine [], it's plausible that alternative synthetic routes exist. Exploring alternative routes could be an area of further research, potentially focusing on factors like cost-effectiveness, environmental impact, or access to different starting materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B1583146.png)